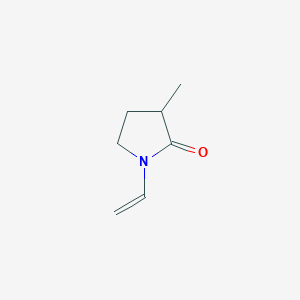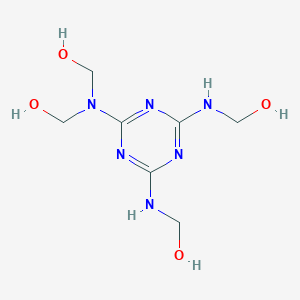![molecular formula C5H5N5 B095578 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 16208-56-3](/img/structure/B95578.png)
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of triazolopyrimidines and has a unique structure that makes it an attractive target for drug discovery.
Mécanisme D'action
The mechanism of action of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular functions, ultimately resulting in the death of the target cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine can affect various biochemical and physiological processes in the body. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a valuable tool for studying the mechanisms of action of these diseases and for developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's. In addition, the mechanisms of action and toxicity of this compound are still not fully understood, and further research is needed in these areas.
Méthodes De Synthèse
The synthesis of 2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with methyl isocyanate in the presence of a catalyst such as triethylamine. This reaction produces the desired compound in good yields and purity.
Applications De Recherche Scientifique
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. In addition, this compound has been investigated for its potential use as a scaffold for the development of new drugs.
Propriétés
Numéro CAS |
16208-56-3 |
|---|---|
Nom du produit |
2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine |
Formule moléculaire |
C5H5N5 |
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
2-methyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-10-8-4-2-6-3-7-5(4)9-10/h2-3H,1H3 |
Clé InChI |
QSFZKIMFGVIDLY-UHFFFAOYSA-N |
SMILES |
CN1N=C2C=NC=NC2=N1 |
SMILES canonique |
CN1N=C2C=NC=NC2=N1 |
Synonymes |
2H-1,2,3-Triazolo[4,5-d]pyrimidine, 2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)

![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)








![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)